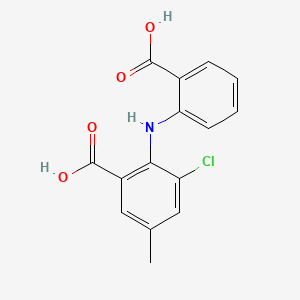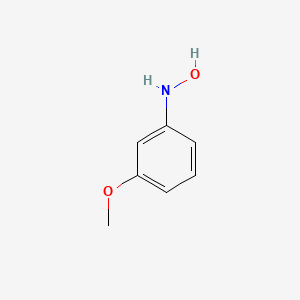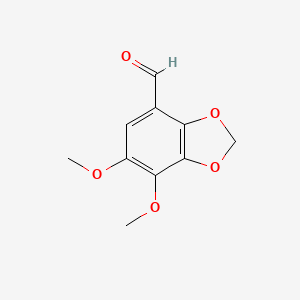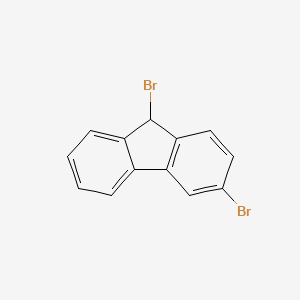
3,9-Dibromo-9h-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Dibromo-9H-fluorene: is an organic compound belonging to the fluorene family. It is characterized by the presence of two bromine atoms attached to the fluorene core at the 3 and 9 positions. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Dibromo-9H-fluorene typically involves the bromination of fluorene. One common method is the reaction of fluorene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature. The bromination process selectively introduces bromine atoms at the 3 and 9 positions of the fluorene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored to avoid over-bromination and to ensure the selective introduction of bromine atoms at the desired positions.
Analyse Des Réactions Chimiques
Types of Reactions: 3,9-Dibromo-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of fluorene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products:
Substitution Reactions: Products include various substituted fluorenes depending on the nucleophile used.
Oxidation Reactions: Major products are fluorenone derivatives.
Reduction Reactions: The primary product is fluorene.
Applications De Recherche Scientifique
3,9-Dibromo-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers. It serves as a precursor for the preparation of conjugated polymers used in organic electronics.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of materials for organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electronic properties.
Mécanisme D'action
The mechanism of action of 3,9-Dibromo-9H-fluorene involves its interaction with various molecular targets and pathways. The bromine atoms on the fluorene ring can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The electronic properties of the fluorene core play a crucial role in its ability to act as a building block for the synthesis of conjugated polymers and other materials.
Comparaison Avec Des Composés Similaires
- 2,7-Dibromo-9H-fluorene
- 3,6-Dibromo-9H-fluorene
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 3,6-Dibromo-9,9-dimethyl-9H-fluorene
Comparison: 3,9-Dibromo-9H-fluorene is unique due to the specific positioning of the bromine atoms at the 3 and 9 positions, which imparts distinct electronic and steric properties compared to its isomers. This unique positioning makes it particularly useful in the synthesis of certain polymers and materials where specific electronic properties are desired.
Propriétés
Numéro CAS |
24225-69-2 |
|---|---|
Formule moléculaire |
C13H8Br2 |
Poids moléculaire |
324.01 g/mol |
Nom IUPAC |
3,9-dibromo-9H-fluorene |
InChI |
InChI=1S/C13H8Br2/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7,13H |
Clé InChI |
WGHDNGVTEYHDAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=C2C=C(C=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


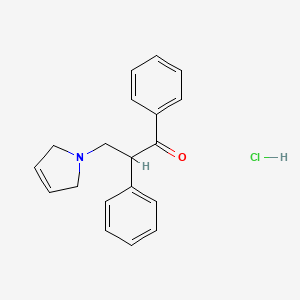
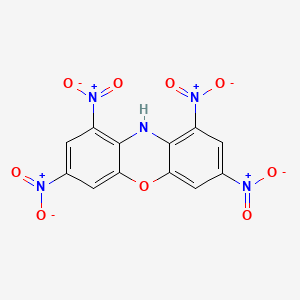
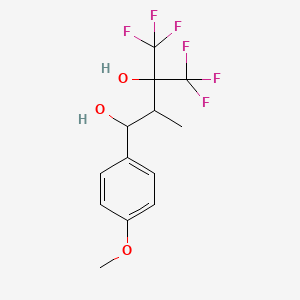



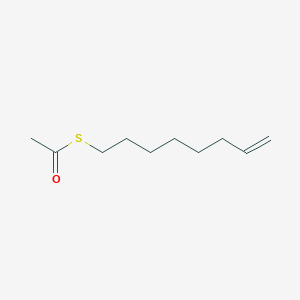
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
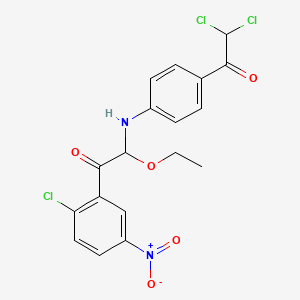
![5-Chloro-3-methyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B14689261.png)
